
1-methyl-5-(methylthio)-1H-pyrrole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-5-(methylthio)-1H-pyrrole-2,3-dione is a heterocyclic organic compound with a unique structure that includes a pyrrole ring substituted with a methyl group and a methylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(methylthio)-1H-pyrrole-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a dione precursor in the presence of a methylthio group donor. The reaction conditions often include the use of a solvent such as methanol or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
1-methyl-5-(methylthio)-1H-pyrrole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
1-methyl-5-(methylthio)-1H-pyrrole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-methyl-5-(methylthio)-1H-pyrrole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
類似化合物との比較
Similar Compounds
1-methyl-5-(methylthio)-1H-indole-2,3-dione: This compound has a similar structure but includes an indole ring instead of a pyrrole ring.
1-methyl-5-(methylthio)-1H-pyrazole-2,3-dione: This compound features a pyrazole ring, offering different chemical properties and reactivity.
Uniqueness
1-methyl-5-(methylthio)-1H-pyrrole-2,3-dione is unique due to its specific substitution pattern and the presence of both a methyl and a methylthio group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
141075-38-9 |
|---|---|
分子式 |
C6H7NO2S |
分子量 |
157.19 g/mol |
IUPAC名 |
1-methyl-5-methylsulfanylpyrrole-2,3-dione |
InChI |
InChI=1S/C6H7NO2S/c1-7-5(10-2)3-4(8)6(7)9/h3H,1-2H3 |
InChIキー |
NXRRQARNGWJASU-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=O)C1=O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


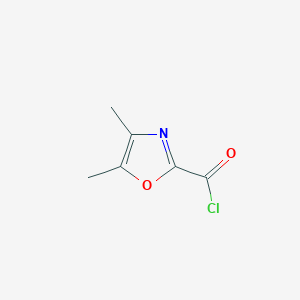
![2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12882389.png)

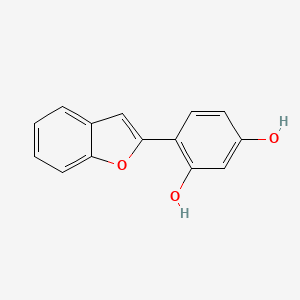
![2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12882405.png)

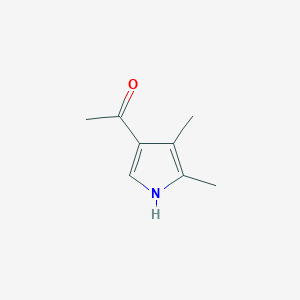
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide](/img/structure/B12882417.png)
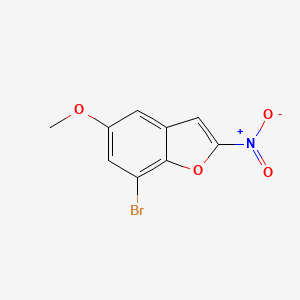

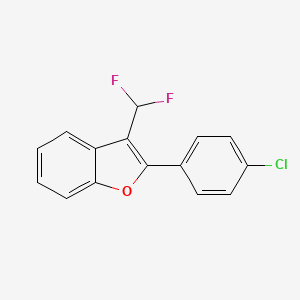
![4-Acetylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12882436.png)

![Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12882441.png)
